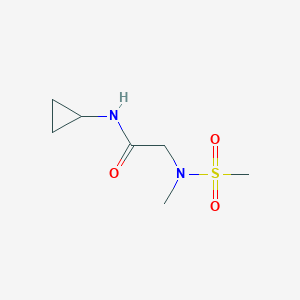
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is a complex organosilicon compound It features a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions, typically using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment to Diphenylsilane: The final step involves the coupling of the bromomethylcyclopropyl intermediate with diphenylsilane. This can be achieved through a Grignard reaction or other organometallic coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropyl and bromomethyl groups.
Coupling Reactions: The diphenylsilane moiety can engage in various coupling reactions, forming new carbon-silicon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of alcohols, ketones, or carboxylic acids.
Reduction Products: Reduction typically yields alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of organosilicon compounds on biological systems. It may serve as a precursor for the development of new pharmaceuticals or bioactive molecules.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropyl group can undergo ring-opening reactions, leading to the formation of reactive intermediates. The diphenylsilane moiety can participate in hydrosilylation reactions, adding across double bonds in organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(trimethyl)silane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(phenyl)dimethylsilane
- (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(methyl)diphenylsilane
Uniqueness
The uniqueness of (((1R,2R)-2-(Bromomethyl)cyclopropyl)methoxy)(tert-butyl)diphenylsilane lies in its combination of a cyclopropyl group, a bromomethyl group, and a tert-butyl group attached to a diphenylsilane moiety. This specific arrangement of functional groups imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C21H27BrOSi |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
[(1R,2R)-2-(bromomethyl)cyclopropyl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C21H27BrOSi/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18H,14-16H2,1-3H3/t17-,18-/m0/s1 |
Clé InChI |
NIFPWVSHRJXLOS-ROUUACIJSA-N |
SMILES isomérique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CBr |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


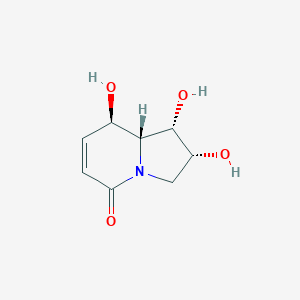
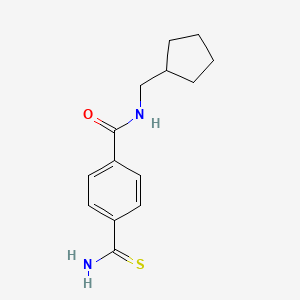

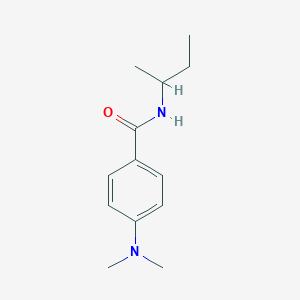


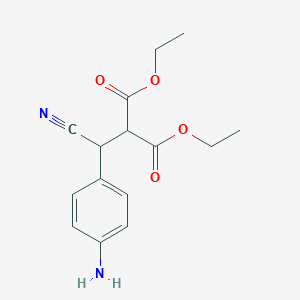
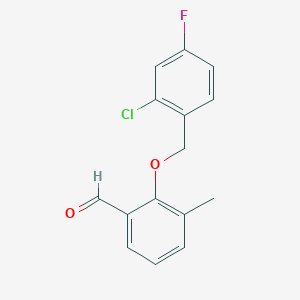



![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)-2-(methylsulfanyl)acetamide](/img/structure/B14899010.png)

